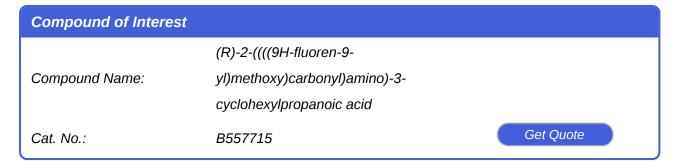


# Fmoc-L-cyclohexylalanine: A Technical Guide for Advanced Peptide Synthesis

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid derivative crucial for the development of robust and effective peptide-based therapeutics. Its unique structural properties, particularly the bulky and hydrophobic cyclohexyl side chain, are leveraged to enhance the metabolic stability and binding affinity of synthetic peptides.

## **Physicochemical Properties**

Fmoc-L-cyclohexylalanine is a standard building block for introducing cyclohexylalanine residues during Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its key properties are summarized below.



Property	Value	Reference(s)
Molecular Weight	393.48 g/mol	[1][2][3]
Molecular Formula	C24H27NO4	[1][4]
CAS Number	135673-97-1	[1][4]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥ 98.0%	[1][3]
Melting Point	125-132 °C	[2][3][4]
Optical Rotation	$[\alpha]^{20}/D = -24.0 \pm 2^{\circ}, c = 1 \text{ in}$	[4]
Storage Conditions	2-8 °C	[2][4]
Synonyms	Fmoc-L-Cha-OH, Fmoc-3- cyclohexyl-L-alanine	[4]

## **Applications in Therapeutic Peptide Development**

The incorporation of unnatural amino acids is a key strategy to overcome the limitations of therapeutic peptides, such as poor metabolic stability.[1] The cyclohexylalanine (Cha) residue offers significant advantages:

- Enhanced Metabolic Stability: The primary benefit is a marked increase in resistance to enzymatic degradation by proteases.[1][5] The bulky cyclohexyl side chain provides steric hindrance, protecting the adjacent peptide bonds from cleavage.
- Improved Receptor Affinity: The hydrophobicity of the cyclohexyl group can facilitate
  favorable interactions with hydrophobic pockets in target receptors, potentially leading to
  increased binding affinity and selectivity.[5]
- Conformational Constraint: The unique structure aids in creating conformationally constrained peptides, which can improve binding affinities and biological activity.[4]

Fmoc-Cha-OH is therefore instrumental in the development of potent peptide therapeutics, including apelin receptor agonists and inhibitors of protein-protein interactions.



# Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-Cha-OH follows the standard Fmoc-SPPS workflow.[1] This process involves the stepwise addition of N- $\alpha$ -Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6]

#### **Materials**

- Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)
   [7]
- Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) and other required Fmoc-protected amino acids
- Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF[8]
- Coupling reagents: e.g., HCTU, HBTU/HOBt, or DCC/HOBt[9]
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
   H<sub>2</sub>O[1]
- Cold diethyl ether

#### **Resin Preparation**

- Place the desired amount of resin in a suitable SPPS reaction vessel.[8]
- Add DCM to swell the resin for 15-30 minutes with gentle agitation.[8][9]
- Drain the DCM and wash the resin thoroughly with DMF (3-5 times) to prepare it for synthesis.[8]

## **Fmoc-SPPS Cycle (Deprotection & Coupling)**

### Foundational & Exploratory





This cycle is repeated for each amino acid, including Fmoc-Cha-OH, to elongate the peptide chain.

- Fmoc Deprotection:
  - Add the 20% piperidine in DMF solution to the resin.[8]
  - Agitate for 5-10 minutes at room temperature.[8]
  - Drain the solution and repeat the piperidine treatment to ensure complete Fmoc removal.
     [8]
  - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[8]
- Amino Acid Coupling:
  - In a separate vial, pre-activate Fmoc-Cha-OH (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).[8]
  - Add the activated amino acid solution to the deprotected peptide-resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction completion can be monitored using a qualitative method like the Kaiser test.[9]
  - Once the reaction is complete, drain the coupling solution.
  - Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.





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Workflow of a single Fmoc-SPPS cycle for peptide elongation.

## **Cleavage and Deprotection**

- After the final amino acid has been coupled and deprotected, wash the completed peptideresin with DCM (3 times) and dry it under vacuum.[1]
- Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H<sub>2</sub>O) to the resin.[1]
- Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[1]

### **Peptide Precipitation and Purification**

- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether two more times to remove scavengers.[9]
- Dry the resulting crude peptide under vacuum.
- The final peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).



#### Conclusion

Fmoc-L-cyclohexylalanine is a powerful and versatile building block for medicinal chemists and peptide scientists.[1] Its incorporation into peptide sequences via standard Fmoc-SPPS protocols is a straightforward and highly effective strategy to confer resistance to enzymatic degradation, enhance receptor binding, and improve the overall pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1] The protocols and data presented herein provide a solid foundation for the successful application of this valuable unnatural amino acid in modern therapeutic peptide discovery and development.

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